2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Description
The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide features a pyrazole core substituted with:
- A 5-amino group.
- A 3-(methylamino) group.
- A 4-position linked to a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent.
- An acetamide side chain attached to a 2-chlorobenzyl group.
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-13-7-9-14(10-8-13)20-27-22(32-29-20)18-19(24)30(28-21(18)25-2)12-17(31)26-11-15-5-3-4-6-16(15)23/h3-10H,11-12,24H2,1-2H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPBHAROQGGQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NCC4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide , with a CAS number of 1171766-65-6 , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H20ClN7O2
- Molecular Weight : 437.9 g/mol
- Structural Features : The compound features a pyrazole ring substituted with an oxadiazole moiety and a chlorophenyl acetamide group, which may contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including:
- Antioxidant Activity : Compounds containing oxadiazole and pyrazole rings have shown significant radical scavenging abilities. For instance, derivatives of 1,2,4-triazoles with oxadiazole structures demonstrated enhanced antioxidant properties compared to standard antioxidants like ascorbic acid .
- Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors of specific enzymes such as phospholipase A2 (PLA2), which is involved in various inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in conditions like phospholipidosis .
Biological Activity Data
Table 1 summarizes the biological activities reported for the compound and its analogs:
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various derivatives containing oxadiazole moieties. The compound demonstrated a DPPH radical scavenging ability significantly higher than that of ascorbic acid, indicating its potential as a therapeutic antioxidant .
Case Study 2: Enzyme Inhibition
Inhibition assays conducted on PLA2 revealed that compounds structurally related to the target molecule exhibited significant inhibition rates. This suggests that the compound may share similar inhibitory properties, warranting further investigation into its anti-inflammatory potential .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Impact of Oxadiazole Substituents
Pyrazole Substitution Patterns
Acetamide Side Chain Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
